Dichloroallyl lawsone

Descripción general

Descripción

La dicloralil lawsona es un derivado de la lawsona, una naftoquinona natural que se encuentra en la planta de henna (Lawsonia inermis). La lawsona es conocida por sus propiedades colorantes rojo-naranja y se ha utilizado tradicionalmente para el arte corporal y el teñido del cabello.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dicloralil lawsona típicamente implica la cloración de lawsona seguida de alquilación. El proceso comienza con la reacción de lawsona con gas cloro en presencia de un solvente adecuado, como cloroformo o tetracloruro de carbono, para introducir átomos de cloro en la molécula. Esto va seguido de la reacción con cloruro de alilo en condiciones básicas para formar dicloralil lawsona .

Métodos de producción industrial: La producción industrial de dicloralil lawsona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la coherencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La dicloralil lawsona experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertirla en derivados de hidroquinona.

Sustitución: Puede experimentar reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se utilizan comúnmente.

Productos principales:

Aplicaciones Científicas De Investigación

Anticancer Activity

Dichloroallyl lawsone has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : this compound induces apoptosis in cancer cells by modulating key signaling pathways. It has been shown to affect the expression of proteins involved in the cell cycle and apoptosis, such as Bcl-2 and Bax, leading to increased cell death in cancerous tissues .

- Cell Lines Studied : The compound has demonstrated efficacy against several human cancer cell lines, including MCF-7 (breast cancer), HCT-15 (colon cancer), and A549 (lung cancer) . In vitro studies revealed that this compound inhibited cell growth by blocking specific phases of the cell cycle.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have been investigated to establish safe dosage limits for clinical applications:

- Plasma Concentration : In clinical trials, the mean peak plasma concentration of this compound was found to be 2.9 mg/L after administration, with a recommended maximum dose of 450 mg/m² to avoid toxicity .

- Toxicity : While it is less myelosuppressive compared to other anticancer agents, it can induce acute cardiac toxicity at higher concentrations . This highlights the need for careful monitoring during treatment.

Formulation Development

To enhance the bioavailability and therapeutic efficacy of this compound, innovative drug delivery systems are being explored:

- Niosomes : Recent studies have focused on encapsulating this compound in niosomes—non-ionic surfactant-based vesicles. This approach aims to improve solubility and controlled release characteristics. Research indicated that niosome formulations significantly increased the cytotoxicity of this compound against MCF-7 cells compared to free drug solutions .

| Formulation Type | Cytotoxicity | Release Profile | Stability |

|---|---|---|---|

| Free this compound | Low | Rapid release | Less stable |

| Niosome-encapsulated this compound | High | Sustained release | Stable at 4°C for 2 months |

Broader Therapeutic Potential

Beyond its anticancer applications, this compound may have further uses in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest that compounds derived from lawsone exhibit antimicrobial activity. This opens avenues for exploring this compound as a potential agent against bacterial infections .

- Detection Applications : Lawsone itself is utilized in forensic science for detecting latent fingerprints due to its ability to react with amino acids present in fingerprint residues .

Mecanismo De Acción

El mecanismo de acción de la dicloralil lawsona implica la generación de especies reactivas de oxígeno (ROS) a través del ciclo redox. Esto conduce al estrés oxidativo en las células, lo que puede inducir apoptosis en las células cancerosas. Además, puede inhibir el transporte de electrones en las mitocondrias, lo que lleva a la disfunción mitocondrial y la muerte celular .

Compuestos similares:

Lawsona: El compuesto principal, conocido por sus propiedades colorantes y actividades biológicas.

Lapachol: Otra naftoquinona con propiedades anticancerígenas y antimicrobianas.

Juglona: Una naftoquinona que se encuentra en los árboles de nogal, conocida por sus actividades herbicidas y antimicrobianas.

Plumbagina: Una naftoquinona con propiedades anticancerígenas y antimicrobianas significativas.

Singularidad: La dicloralil lawsona destaca por su mayor reactividad y potencial para su uso en química sintética y aplicaciones medicinales. Sus grupos dicloro y alilo proporcionan sitios únicos para modificaciones químicas adicionales, lo que la convierte en un compuesto versátil para diversas aplicaciones .

Comparación Con Compuestos Similares

Lawsone: The parent compound, known for its dye properties and biological activities.

Lapachol: Another naphthoquinone with anticancer and antimicrobial properties.

Juglone: A naphthoquinone found in walnut trees, known for its herbicidal and antimicrobial activities.

Plumbagin: A naphthoquinone with significant anticancer and antimicrobial properties.

Uniqueness: Dichlorallyl lawsone stands out due to its enhanced reactivity and potential for use in synthetic chemistry and medicinal applications. Its dichloro and allyl groups provide unique sites for further chemical modifications, making it a versatile compound for various applications .

Actividad Biológica

Dichloroallyl lawsone is a synthetic derivative of lawsone (2-hydroxy-1,4-naphthoquinone), a compound derived from the henna plant (Lawsonia inermis). This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is noted for its significant biological activities, particularly in the field of cancer research. It serves as a precursor for various anticancer agents and exhibits multiple pharmacological effects, including antitumor, antibacterial, and antifungal properties.

The mechanisms through which this compound exerts its biological effects are diverse:

- Inhibition of Pyrimidine Nucleotide Synthesis : Research indicates that this compound specifically inhibits the biosynthesis of pyrimidine nucleotides in cells, which is crucial for DNA and RNA synthesis .

- Induction of Apoptosis : Similar to other naphthoquinones, this compound may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

- Cell Cycle Arrest : Studies have shown that it can block the cell cycle at various phases, particularly in human colon and lung cancer cells .

Anticancer Activity

This compound has been extensively studied for its anticancer properties:

- In Vitro Studies : In vitro experiments have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including HCT-15 (colon cancer) and A549 (lung cancer) cells. The compound has been shown to induce cell cycle arrest and apoptosis in these models .

- In Vivo Studies : Animal studies have reported that this compound can reduce tumor burden significantly in models such as Swiss albino mice bearing Dalton's Lymphoma Ascites (DLA). It has been observed to reverse immunological abnormalities and improve overall health markers compared to control groups .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Cardiac Toxicity : A study involving rhesus monkeys indicated that while this compound has potent anticancer activity, it also poses risks of cardiac toxicity at certain dosages .

- Combination Therapies : Research has explored the potential of using this compound in combination with other chemotherapeutic agents to enhance its efficacy while mitigating side effects .

Data Tables

Propiedades

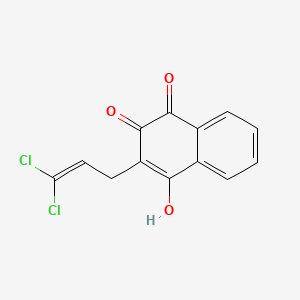

IUPAC Name |

3-(3,3-dichloroprop-2-enyl)-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQZLQISFLBSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877371 | |

| Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36417-16-0 | |

| Record name | Dichloroallyl lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorolapachol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLOROALLYL LAWSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE2BI297KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.